N-[(2-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride
Description
N-[(2-Methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine; hydrochloride is a synthetic organic compound featuring a pyrazole core substituted with methyl groups at positions 1 and 4. The amine group at position 3 is functionalized with a 2-methoxybenzyl substituent, and the compound exists as a hydrochloride salt. Its molecular formula is C₁₄H₁₈ClN₃O, with a molecular weight of 279.77 g/mol. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmacological studies.
Properties
Molecular Formula |
C13H18ClN3O |
|---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-10-9-16(2)15-13(10)14-8-11-6-4-5-7-12(11)17-3;/h4-7,9H,8H2,1-3H3,(H,14,15);1H |
InChI Key |
SOUUZTIIHWHBIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC=CC=C2OC)C.Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Synthesis via Cyclocondensation
The pyrazole ring is constructed through cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with β-diketones or β-ketoesters. For example:
N-Alkylation for Side-Chain Introduction
The introduction of the 2-methoxyphenylmethyl group proceeds via nucleophilic substitution or reductive amination:
- Nucleophilic Substitution :
- Reactants : Pyrazole intermediate and 2-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃).
- Solvent : Dimethylformamide (DMF) or acetonitrile.
- Temperature : 80–100°C for 8–12 hours.
- Yield : 60–70%.
- Reductive Amination :
- Reactants : Pyrazole-3-amine and 2-methoxybenzaldehyde with NaBH₃CN as a reducing agent.
- Solvent : Methanol or tetrahydrofuran (THF).
- Yield : 70–80%.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt to enhance solubility:
- Method : Treatment with hydrochloric acid (HCl) in ethanol or diethyl ether.
- Purification : Recrystallization from isopropanol-water (2:1 v/v) yields >95% purity.
Industrial-Scale Optimization Strategies
Continuous Flow Reactors
Recent patents highlight the use of continuous flow systems to improve reaction efficiency:
Green Chemistry Approaches
Efforts to minimize organic solvent use include:
- Aqueous-phase reactions : Utilizing water as a solvent for cyclocondensation, reducing environmental impact.
- Catalyst Recycling : Palladium on carbon (Pd/C) catalysts reused in hydrogenation steps, lowering costs.
Comparative Analysis of Methodologies
| Parameter | Cyclocondensation | N-Alkylation | Reductive Amination |
|---|---|---|---|
| Reaction Time | 4–6 hours | 8–12 hours | 6–8 hours |
| Yield | 65–75% | 60–70% | 70–80% |
| Purity Post-Purification | >90% | 85–90% | 90–95% |
| Scale-Up Feasibility | Moderate | High | High |
Key Observations :
- Reductive amination offers superior yields but requires stringent control over reducing agents.
- N-Alkylation is preferred for industrial scalability due to simpler workup procedures.
Challenges and Mitigation Strategies
Byproduct Formation in Alkylation
Purification Difficulties
- Issue : Co-elution of structurally similar impurities during chromatography.
- Solution : Isopropanol-water recrystallization achieves >95% purity with minimal losses.
Recent Advancements in Catalysis
Heterogeneous Catalysis
Enzymatic Methods
- Lipase-Catalyzed Amination : Pilot-scale studies show 70% yield for pyrazole-amine derivatives, avoiding harsh reagents.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Palladium catalysts, boron reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction typically results in the formation of amine derivatives.
Scientific Research Applications
Biological Activities
Research indicates that N-[(2-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride exhibits several biological activities:
- Anti-inflammatory Properties : Studies have shown that pyrazole derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
- Anticancer Activity : There is evidence suggesting that compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, related pyrazole compounds have shown promising results against MCF7 (breast cancer), SF-268 (glioma), and NCI-H460 (lung cancer) cell lines .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in drug design for metabolic disorders.
Research Applications
The applications of this compound can be categorized into several research areas:
Medicinal Chemistry
The compound serves as a lead structure for the development of new therapeutic agents. Its ability to modulate biological pathways makes it a valuable tool in drug discovery.
Structure-Activity Relationship Studies
Understanding how structural modifications affect biological activity is crucial in medicinal chemistry. This compound can be used to explore these relationships by synthesizing analogs and assessing their pharmacological profiles.
Mechanistic Studies
Investigating the mechanisms through which this compound exerts its effects can provide insights into its potential therapeutic applications. This includes studying its interactions with specific receptors or enzymes.
Case Studies and Research Findings
Several studies have highlighted the potential of pyrazole derivatives in various therapeutic contexts:
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s methoxyphenyl group allows it to form hydrogen bonds and other interactions with its targets, thereby modulating their activity. This mechanism is crucial for its applications in medicinal chemistry, where it can inhibit or activate specific biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Key Observations:
- Pyrazole vs. Phenethylamine Backbone: The target compound’s pyrazole ring differs from the phenethylamine scaffold of NBOMe derivatives (e.g., 25I-NBOMe). This structural divergence likely reduces hallucinogenic potency, as phenethylamines are known for strong 5-HT2A agonism .
- Substituent Effects: The 2-methoxybenzyl group in the target compound mirrors the NBOMe series but lacks the 2,5-dimethoxyaryl moiety critical for high receptor affinity.
- Salt Forms : The hydrochloride salt in the target compound contrasts with free-base NBOMe derivatives, which are typically more lipid-soluble and faster-acting .
Crystallographic and Conformational Stability
The crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide () reveals three distinct conformers in the asymmetric unit, with dihedral angles between dichlorophenyl and pyrazole rings ranging from 54.8° to 77.5°. Hydrogen bonding (N–H⋯O) stabilizes dimer formation .
Biological Activity
N-[(2-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H18ClN3O
- Molecular Weight : 267.75 g/mol
- CAS Number : 1856058-76-8
Biological Activity Overview
The biological activity of this compound has been explored through various studies, highlighting its potential as an antimicrobial agent and its interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated the compound's effectiveness against a range of pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were evaluated for several derivatives of pyrazole compounds, including this compound. The results indicated that this compound exhibited significant antimicrobial properties:
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity |
|---|---|---|---|
| This compound | 0.22 - 0.25 | Not specified | Excellent |
The compound was particularly effective against Staphylococcus aureus and Staphylococcus epidermidis, demonstrating both bactericidal activity and inhibition of biofilm formation .
The proposed mechanism of action for this compound involves its interaction with specific enzymes and receptors within microbial cells. The presence of the methoxyphenyl group enhances binding affinity to these targets, which may lead to disruption of essential biological processes in pathogens.
Case Studies
- Antifungal Activity : A study investigated the antifungal properties of various pyrazole derivatives, including this compound. The results indicated promising antifungal activity against several phytopathogenic fungi, suggesting potential applications in agricultural settings .
- Inhibition Studies : In vitro studies have shown that the compound can inhibit key enzymes involved in bacterial metabolism, which could contribute to its overall antimicrobial efficacy. For instance, it was found to inhibit xanthine oxidase with moderate activity, indicating its potential role in managing conditions related to uric acid metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
